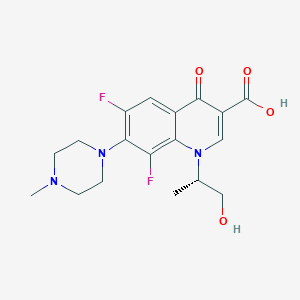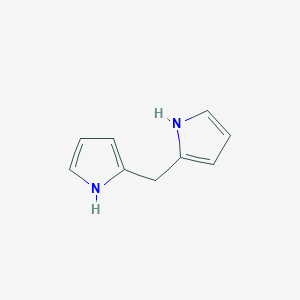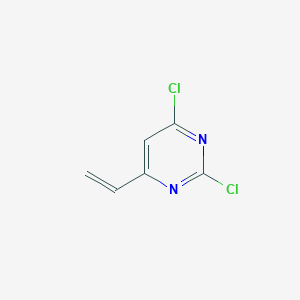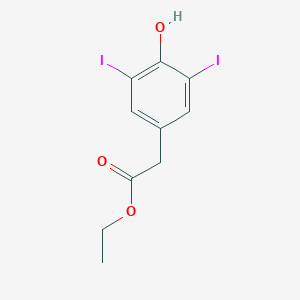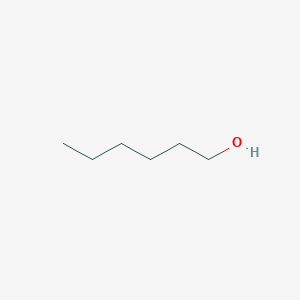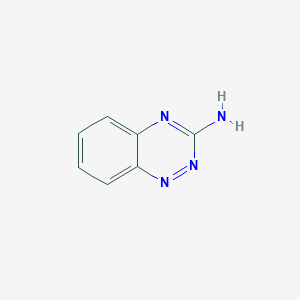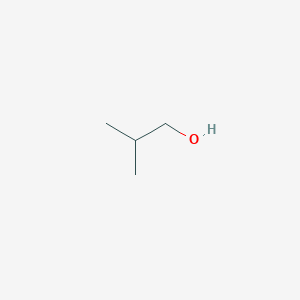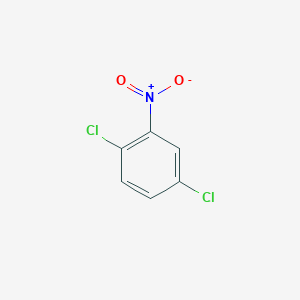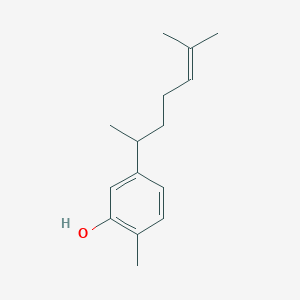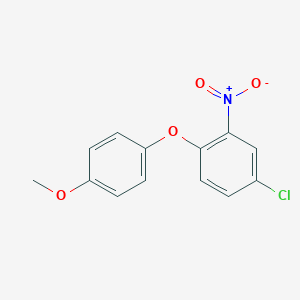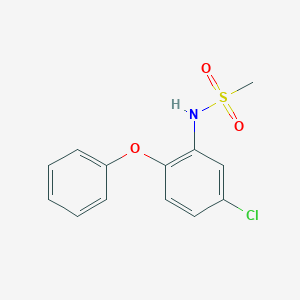
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 involves its use as a cleavable ADC linker in the creation of antibody-drug conjugates (ADCs) . The ADCs are comprised of an antibody to which an ADC cytotoxin is attached through the ADC linker .Molecular Structure Analysis
The molecular structure of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is represented by the formula: O=C(OC)C@@HC@@H=O)C@H=O)C@@H=O)[C@@H]1OC2=CC=C(C=O)C=C2N+=O . The molecular formula is C20H21NO13 .Chemical Reactions Analysis
The chemical reactions involving Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 primarily revolve around its role as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis
The physical and chemical properties of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 include a molecular weight of 483.38 . It is soluble in DMSO at a concentration of 200 mg/mL .Applications De Recherche Scientifique
Bio-Conjugation
This compound is a β-Glucuronide linker used for bio-conjugation . Bio-conjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. This technique is widely used in various fields of bioscience, including drug delivery, vaccine development, and proteomics.
Drug Delivery
The β-Glucuronide linker in this compound suggests its potential use in drug delivery systems . In particular, it could be used in the design of prodrugs, where the drug is initially inactive and is activated when the β-Glucuronide linker is cleaved in the body.
Organic Synthesis
The compound could potentially be used as a building block in organic synthesis . For example, it could be involved in transformations such as oxidations, aminations, halogenations, and various types of C-C bond formations .
Mécanisme D'action
Target of Action
The primary target of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2, also known as 4-Formyl-2-nitrophenyl beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate, is Glycosidase . Glycosidases are a type of enzyme that hydrolyzes glycosidic bonds in complex sugars, playing a crucial role in the degradation, rearrangement, and synthesis of carbohydrates.
Mode of Action
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a cleavable ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs), which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The cleavable linker allows the cytotoxic drug to be released once the ADC has been internalized by the cancer cells.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the antibody-drug conjugate pathway . The compound, acting as a linker, connects the antibody to the cytotoxic drug. Once the ADC binds to the target antigen on the cancer cell surface, it is internalized, and the cytotoxic drug is released to kill the cancer cell.
Result of Action
The result of the action of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is the successful delivery of the cytotoxic drug to the cancer cells, leading to their death . The cleavable linker ensures that the cytotoxic drug is only released once the ADC is inside the cancer cell, minimizing damage to healthy cells.
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAQOFAFDHVKQE-KVIJGQROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


